4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOMMSMMADZNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661221 | |
| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-70-6 | |
| Record name | B-[4-Chloro-3-(1-piperidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis Approach
The synthesis of this compound typically follows a convergent multi-step process:
Preparation of the Aromatic Precursor: Starting with a suitably substituted aromatic compound, such as 4-chloro-3-nitrobenzene or 4-chloro-3-bromobenzene, the piperidine-1-carbonyl group is introduced via amide bond formation or carbonylation reactions.
Introduction of the Boronic Acid Group: The boronic acid moiety is installed either by:
Palladium-Catalyzed Borylation: Using bis(pinacolato)diboron or similar diboron reagents in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under conditions optimized for aryl bromides or chlorides.
Lithium-Halogen Exchange and Borylation: Treatment of the aryl halide with n-butyllithium at low temperatures to form the aryllithium intermediate, followed by quenching with trialkyl borates to afford the boronic acid after hydrolysis.
Purification and Characterization: The crude product is purified by flash chromatography or crystallization, ensuring high purity and yield.
Reaction Conditions and Optimization
A representative procedure involves:
Catalyst and Base: PdCl₂(dppf) (5 mol%) with potassium carbonate as the base.
Solvent System: 1,4-dioxane and water mixture (5:1 ratio).
Temperature and Time: Heating at 90 °C for 4 to 16 hours or microwave irradiation at 140 °C for 15–45 minutes for accelerated reaction.
Workup: Addition of water followed by extraction with ethyl acetate, drying over MgSO₄, and solvent removal under reduced pressure.
Purification: Flash chromatography to isolate the target boronic acid derivative.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | PdCl₂(dppf), K₂CO₃, B₂Pin₂ | 90–140 °C, 4–16 h or microwave | High selectivity, good yields | Requires expensive catalyst |
| Lithium-Halogen Exchange | n-BuLi, trialkyl borate | Low temperature (-78 °C) | Direct, versatile | Sensitive to moisture and air |
| Direct C–H Borylation | Ir or Rh catalysts, diboron reagents | Mild, catalytic | Atom economical | Requires specialized catalysts |
| Transmetallation (Si or Sn) | Organosilane/stannane, boron halide | Acidic hydrolysis post step | Useful for complex substrates | Toxic reagents, multiple steps |
Research Findings and Optimization Insights
The choice of catalyst and base is critical for achieving high yields and purity, with PdCl₂(dppf) and potassium carbonate being effective for aromatic halides bearing electron-withdrawing groups such as chloro and carbonyl substituents.
Microwave-assisted synthesis can significantly reduce reaction times while maintaining yields.
The presence of the piperidine-1-carbonyl group requires careful control of reaction pH and temperature to avoid amide hydrolysis or side reactions.
Boronic acid derivatives with chloro substituents show good stability under the described synthetic conditions, but care must be taken during purification to avoid protodeboronation.
Chemical Reactions Analysis
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. This process forms a new carbon-carbon bond between the boronic acid and an aryl halide . The molecular targets and pathways involved are primarily related to the palladium catalyst and the boronic acid’s reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomers and Positional Variations
a) 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid
- CAS: Not explicitly provided (referenced as MFCD07363775).
- Molecular Formula: C₁₂H₁₅BClNO₃ (same as target compound).
- Key Difference : Chlorine and piperidine-1-carbonyl groups are swapped (3-Cl vs. 4-Cl).
- Impact :
b) 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid
- CAS : 874219-45-1
- Molecular Formula : C₈H₈BClO₄
- Key Difference : Methoxycarbonyl replaces piperidine-1-carbonyl.
- Impact :
Halogen-Substituted Derivatives
a) (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic Acid
- CAS: Not explicitly provided.
- Molecular Formula: C₁₂H₁₅BFNO₃ (fluoro replaces chlorine; hydroxyl added to piperidine).
- Impact :
b) (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic Acid
- CAS : 1704074-25-8
- Molecular Formula : C₁₃H₂₀BClN₂O₂
- Key Difference : Ethylpiperazine-methyl replaces piperidine-1-carbonyl.
- Impact :
Functional Group Modifications
a) Phenylboronic Acid (Unsubstituted)
- CAS : 98-80-6
- Molecular Formula : C₆H₇BO₂
- Comparison :
b) 4-(Piperidine-1-carbonyl)phenylboronic Acid
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Suzuki-Miyaura Coupling : The target compound’s piperidine-1-carbonyl group reduces reaction rates compared to methoxycarbonyl analogs due to steric hindrance, but it improves regioselectivity in aryl-aryl bond formation .
- Enzyme Inhibition : The 4-chloro-3-piperidine substitution optimizes DAGLβ inhibition potency (IC₅₀ ~10–50 nM) while maintaining selectivity over other serine hydrolases .
- Analytical Chemistry : Substituted phenylboronic acids (e.g., chloro, fluoro) exhibit superior ECD detection limits (0.29–0.35 pg) in GC compared to unsubstituted phenylboronic acid .
Biological Activity
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a phenyl ring with a chloro substituent and a piperidine-1-carbonyl moiety, contributing to its unique reactivity and interaction profiles. The molecular formula is C₁₂H₁₅BClNO₃, with a molecular weight of approximately 253.62 g/mol and a melting point between 152 to 156 °C.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with nucleophilic sites on proteins. This property allows them to interact with various biological targets, including enzymes such as serine proteases.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines. It has shown potential for selective toxicity towards cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound's boronic acid functional group allows it to act as an inhibitor for certain enzymes, which can be beneficial in treating diseases where these enzymes play a critical role.
Table 1: Summary of Biological Activities
Detailed Findings
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₂H₁₅BClNO₃ | Strong anticancer activity; selective towards cancer cells |
| 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid | C₁₂H₁₅BClNO₃ | Different chlorination pattern; similar reactivity |
| 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | C₁₂H₁₃BClNO₃ | Uses pyrrolidine instead of piperidine; varied biological profile |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid, and what parameters critically influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Key parameters include:
- Catalyst loading : Optimize between 1-5 mol% to balance cost and efficiency.
- Base selection : Use K₂CO₃ or Na₂CO₃ to maintain pH > 10, ensuring boronic acid activation.
- Solvent polarity : Tetrahydrofuran (THF) or dioxane enhances solubility of boronic acid derivatives .
- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres. Post-synthesis, purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) .
Q. How does solubility in organic solvents influence experimental design for this compound?
- Methodological Answer : Solubility data for analogous phenylboronic acids (e.g., pinacol esters) show high solubility in chloroform, acetone, and ethers due to polarity matching. For the target compound:
- Solvent selection : Prioritize chloroform or 3-pentanone for reactions requiring high solubility (>100 mg/mL).
- Low-solubility scenarios : Use DMF or DMSO as co-solvents for hydrocarbon-based systems.
- Dynamic solubility testing : Employ gravimetric or UV-Vis methods to profile temperature-dependent solubility (20–60°C) .
Q. What analytical techniques are recommended for purity and structural validation?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time compared to standards.
- NMR : ¹H/¹³C NMR to confirm piperidine carbonyl integration (δ ~170 ppm for C=O) and boronic acid peaks (δ ~7-8 ppm for aromatic protons).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve electronic structure and reactivity predictions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Frontier orbitals : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-rich regions (e.g., boronic acid group) for cross-coupling reactivity.
- Conformational stability : Compare energy-minimized structures (e.g., piperidine ring puckering) with XRD data from analogous compounds .
Q. How to address contradictions in binding mechanisms with biomolecules (e.g., sialic acids)?
- Methodological Answer : Conflicting NMR studies suggest pH-dependent binding modes:
- pH titration experiments : Perform ¹¹B and ¹³C NMR at pH 2–12 to track boronic acid-diol equilibria.
- Competitive assays : Introduce glycolic acid or glycerol analogs to isolate binding preferences (α-hydroxycarboxylate vs. glycerol tail interactions).
- DFT simulations : Model transition states to evaluate steric/electronic feasibility of proposed interactions .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions?
- Methodological Answer :
- Ligand design : Use electron-rich phosphines (e.g., SPhos) to stabilize Pd intermediates.
- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. hours) while maintaining >90% yield.
- Substrate screening : Test aryl chlorides (vs. bromides) with bulky bases (e.g., t-BuOK) to enhance oxidative addition .
Q. How to mitigate decomposition during storage or reaction conditions?
- Methodological Answer :
- Storage : Argon-atmosphere vials at –20°C; desiccants (e.g., silica gel) to prevent boronic acid hydrolysis.
- In situ stabilization : Add pinacol (1:1 molar ratio) to form stable cyclic esters during long-term reactions.
- Degradation monitoring : Track byproducts (e.g., boric acid) via ion chromatography .
Data Contradiction Analysis
Q. How to reconcile discrepancies in solvent-solubility correlations for boronic acid derivatives?
- Methodological Answer : While solubility generally correlates with solvent polarity, exceptions arise due to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
